molecular formula C21H17N3O5S B2991800 ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 1228073-47-9

ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No. B2991800
CAS RN: 1228073-47-9
M. Wt: 423.44
InChI Key: XPXAEUUYPWHUJT-UHFFFAOYSA-N
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Description

The compound “ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate” is a complex organic molecule. It is a derivative of coumarin, a class of organic compounds known for their diverse biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a coumarin derivative with another organic compound in the presence of a catalyst . For example, ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate was synthesized by reacting ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a chromen-3-yl group, a tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine group, and an ethyl carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its large size and the presence of multiple reactive groups. Similar compounds have been shown to undergo reactions with 1,2-binucleophilic agents, leading to the formation of new pyrazole and isoxazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and similar compounds. For example, it likely has a high melting point and exhibits characteristic peaks in its NMR and IR spectra .

Scientific Research Applications

Anticancer Activity

Coumarin derivatives, such as the one mentioned, have been extensively studied for their anticancer properties . They can inhibit tumor angiogenesis, regulate reactive oxygen species, and interfere with microtubule polymerization . This compound’s structure, which includes a coumarin moiety, suggests it could be a candidate for synthesizing novel anticancer agents, potentially targeting specific pathways involved in cancer cell proliferation.

Antimicrobial and Antifungal Agents

The presence of a 2-oxo-2H-chromen structure is indicative of potential antimicrobial and antifungal activities . These properties make the compound a valuable starting point for the development of new drugs that could combat resistant strains of bacteria and fungi, addressing the global challenge of multidrug resistance.

Antioxidant Properties

Compounds containing the 2-oxo-2H-chromen unit have shown significant antioxidant capabilities . This suggests that our compound could be used in the synthesis of antioxidants, which are crucial in protecting cells from oxidative stress, a factor in many chronic diseases.

Cholinesterase and Monoamine Oxidase Inhibition

The compound’s structure is similar to known cholinesterase (ChE) and monoamine oxidase (MAO) inhibitors . These enzymes are targets for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Therefore, this compound could serve as a lead structure for developing new treatments for these conditions.

Fluorescent Chemosensors

Coumarin-based compounds have been employed as fluorescent chemosensors due to their ability to bind selectively to ions or molecules, resulting in a fluorescent response . This compound could be modified to develop sensitive sensors for detecting specific biological or chemical substances.

Host-Guest Chemistry

The 1,3,5-triazine moiety is known for its role in host-guest chemistry, which involves the formation of complexes between two or more molecules . This application is significant in the design of molecular machines and drug delivery systems, where the compound could be used to create organized aggregates with specific functionalities.

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and biological activity. Given the wide range of activities exhibited by coumarin derivatives, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

Similar compounds have been found to target theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the action of similar compounds, it may inhibit theEGFR/PI3K/AKT/mTOR signaling pathway , leading to reduced cell proliferation and increased apoptosis .

Biochemical Pathways

The compound likely affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound could potentially prevent the growth and spread of cancer cells.

Pharmacokinetics

Similar compounds have shown to exhibit good bioavailability and are able to reach their target sites effectively .

Result of Action

The compound may inhibit cell proliferation, migration, and invasion, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . These effects could potentially make it a promising candidate for the treatment of certain types of cancer.

properties

IUPAC Name

ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-2-28-21(27)24-8-7-12-15(10-24)30-19-16(12)18(25)22-17(23-19)13-9-11-5-3-4-6-14(11)29-20(13)26/h3-6,9H,2,7-8,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXAEUUYPWHUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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